YM281 Outperforms EPZ6438 in DLBCL and Follicular Lymphoma Viability Assays
In a head-to-head comparison, YM281 achieved significantly greater inhibition of cell viability compared to the clinical EZH2 inhibitor EPZ6438 (tazemetostat). In the DLBCL cell line WSU-DLCL2, YM281 reduced viability by approximately 97% at 5 µM, whereas EPZ6438 achieved only ~45% reduction [1]. Critically, YM281 maintained robust efficacy in the follicular lymphoma cell line DOHH2, achieving ~95% viability reduction, a context where EPZ6438 was completely ineffective (~0% reduction) [1].
| Evidence Dimension | Cell Viability Reduction (% relative to DMSO control) |
|---|---|
| Target Compound Data | YM281 (5 µM): ~97% reduction in WSU-DLCL2; ~95% reduction in DOHH2 |
| Comparator Or Baseline | EPZ6438 (5 µM): ~45% reduction in WSU-DLCL2; ~0% reduction in DOHH2 |
| Quantified Difference | YM281: 2.2-fold greater reduction in WSU-DLCL2; Absolute reduction of ~95% vs. 0% in DOHH2 |
| Conditions | WSU-DLCL2 (DLBCL) and DOHH2 (follicular lymphoma) cell lines; 96 h treatment; CellTiter-Glo assay |
Why This Matters
This demonstrates YM281's superior and broader anti-lymphoma activity compared to a clinically used EZH2 inhibitor, making it a more valuable tool for lymphoma research across multiple subtypes.
- [1] Tu Y, Sun Y, Qiao S, et al. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma. J Med Chem. 2021;64(14):10167-10184. View Source
